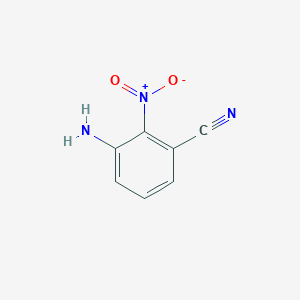

3-Amino-2-nitrobenzonitrile

Descripción general

Descripción

The compound 3-Amino-2-nitrobenzonitrile is a derivative of benzonitrile with an amino group at the 3-position and a nitro group at the 2-position. While the provided papers do not directly discuss 3-Amino-2-nitrobenzonitrile, they do provide insights into similar compounds that can help infer some of the properties and characteristics of the compound . For instance, the first paper discusses a compound with a similar structure, 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which has been synthesized and characterized using various techniques . The second paper describes the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, another compound with a related structure, providing details on the molecular arrangement and hydrogen bonding within the crystal .

Synthesis Analysis

The synthesis of compounds related to 3-Amino-2-nitrobenzonitrile involves multiple steps, including the formation of the core structure followed by the introduction of functional groups such as amino and nitro groups. The first paper provides an example of a multi-step synthesis process for a complex molecule that includes an amino group and a nitro group attached to a benzoquinoline structure . Although the exact synthesis route for 3-Amino-2-nitrobenzonitrile is not detailed, similar synthetic strategies could be employed, with adjustments made for the simpler benzonitrile backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-2-nitrobenzonitrile has been determined using X-ray crystallography. The second paper reports that in the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, the amino and cyano groups are nearly coplanar with the connected benzene ring, while the nitro group causes a twist due to its larger volume . This suggests that in 3-Amino-2-nitrobenzonitrile, similar steric interactions may influence the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of compounds like 3-Amino-2-nitrobenzonitrile can be inferred from the functional groups present. The amino group is a potential site for nucleophilic substitution reactions, while the nitro group can undergo various transformations, including reduction to an amine. The first paper's analysis of frontier molecular orbitals (FMO) and Fukui functions indicates regions of chemical reactivity that could be relevant for understanding the reactivity of 3-Amino-2-nitrobenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2-nitrobenzonitrile can be partially deduced from the studies on related compounds. The first paper discusses the non-linear optical (NLO) properties and how they vary with solvent polarity, suggesting that 3-Amino-2-nitrobenzonitrile may also exhibit solvent-dependent NLO behavior . The antibacterial activity of the compound in the first paper also hints at potential biological activities of 3-Amino-2-nitrobenzonitrile, although specific studies would be required to confirm this . The crystal structure analysis in the second paper provides insights into the solid-state properties, such as hydrogen bonding patterns, which could influence the compound's melting point and solubility .

Aplicaciones Científicas De Investigación

Hydrogenation Processes

3-Amino-2-nitrobenzonitrile is utilized in hydrogenation processes using Raney nickel catalysts. This process is affected by the position of the nitro group relative to the nitrile group, with different solvents like methanol and dioxane influencing the hydrogenation course. During hydrogenation, various intermediates are formed, which underlines the compound's role in complex chemical transformations (Koprivova & Červený, 2008).

Synthesis of Indazole Derivatives

3-Amino-2-nitrobenzonitrile serves as a starting material for synthesizing indazole derivatives. This involves converting 2-nitrobenzonitriles to substituted benzamidines, followed by a reductive cyclization process leading to the formation of 3-amino-2H-indazoles. This process is significant in the field of organic chemistry for creating structurally diverse compounds (Bel Abed et al., 2016).

Interaction with DNA/RNA

Studies on the base pairs of 4-amino-3-nitrobenzonitrile (a related compound) with various nucleobases have suggested potential applications in disrupting DNA/RNA helix formation. This research indicates the utility of 3-Amino-2-nitrobenzonitrile and related compounds in developing antiviral prodrugs (Palafox et al., 2022).

Catalytic Applications

Research shows that 3-Amino-2-nitrobenzonitrile can be efficiently synthesized using basic ionic liquid catalysts. This process demonstrates the compound's role in green chemistry and its potential in various catalytic applications (Chen et al., 2011).

Corrosion Inhibition

In studies involving mild steel corrosion inhibition, derivatives of benzonitrile, which include 3-amino-4-(isopentylamino)benzonitrile, have shown significant effectiveness. This suggests a potential application of 3-Amino-2-nitrobenzonitrile and its derivatives in corrosion protection, supported by experimental and computational studies (Chaouiki et al., 2018).

Structural and Spectroscopic Analysis

Extensive research has been conducted on the molecular structure and spectroscopic properties of nitrobenzonitriles, including 3-nitrobenzonitrile. These studies contribute to a deeper understanding of the electronic properties and structural characteristics of these compounds, which can be applied to similar compounds like 3-Amino-2-nitrobenzonitrile (Graneek et al., 2018).

Mecanismo De Acción

Target of Action

It’s known that nitrobenzonitriles, a class of compounds to which 3-amino-2-nitrobenzonitrile belongs, are often involved in hydrogenation reactions . These reactions typically involve metallic catalysts such as Raney nickel .

Mode of Action

The mode of action of 3-Amino-2-nitrobenzonitrile involves its interaction with these catalysts during hydrogenation . The position of the nitro group relative to the nitrile group plays a dominant role in the course of hydrogenation . The nearer the substituent to the nitrile group is, the larger is its effect .

Biochemical Pathways

It’s known that hydrogenation of nitrobenzonitriles occurs as a set of consecutive and parallel reactions . These reactions can lead to the formation of numerous intermediates .

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w values, ranges from -1.06 to 1.34 , suggesting it may have varying degrees of solubility in lipid membranes.

Result of Action

The hydrogenation of nitrobenzonitriles can lead to the formation of primary amines , which are significant intermediates for the manufacturing of various agrochemicals, pharmaceuticals, dyes, and pigments .

Action Environment

The action of 3-Amino-2-nitrobenzonitrile can be influenced by environmental factors such as the choice of solvent . For instance, the course of hydrogenation can be significantly affected by whether methanol or dioxane is used as the solvent .

Safety and Hazards

The safety information for 3-Amino-2-nitrobenzonitrile indicates that it is a hazardous substance. It has the signal word “Danger” and the hazard statements H302+H312-H315-H319-H331-H335 . This means it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3-amino-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLXEASYKMQILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629838 | |

| Record name | 3-Amino-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

408502-45-4 | |

| Record name | 3-Amino-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

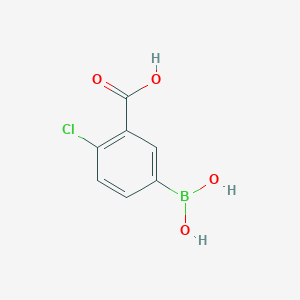

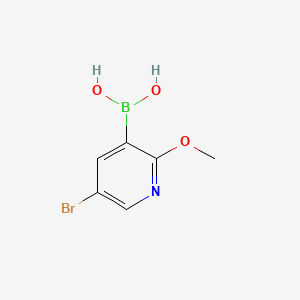

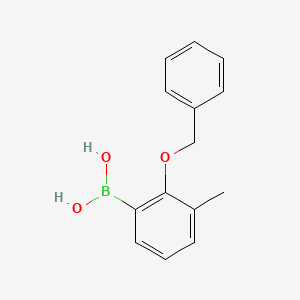

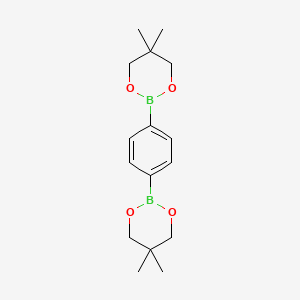

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

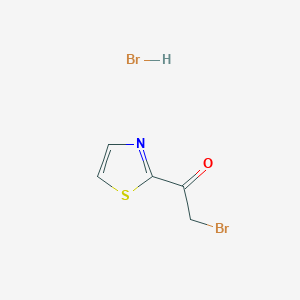

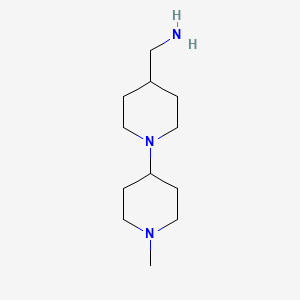

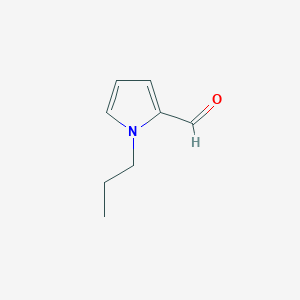

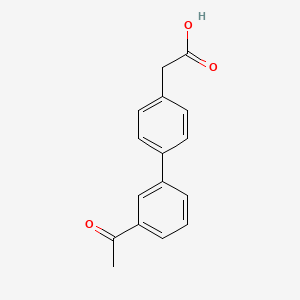

Feasible Synthetic Routes

Q & A

Q1: What computational methods were used to study the interactions of similar molecules like 4A-3NBN with natural nucleobases?

A1: The researchers utilized density functional theory (DFT) calculations at the M06-2X level of theory to determine the interaction energies of 4A-3NBN with uracil, thymine, and cytosine []. They also investigated the structure of 4A-3NBN using DFT calculations with B3LYP and X3LYP functionals, comparing their performance in predicting vibrational wavenumbers to experimental IR and Raman spectra []. These computational methods provide valuable insights into the potential interactions and behavior of 3A-2NBN and its analogs within biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)